![molecular formula C6H5Br2NO B2849278 3,4-Dibromo-5-methoxypyridine CAS No. 1780570-06-0](/img/structure/B2849278.png)
3,4-Dibromo-5-methoxypyridine
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Overview
Description
3,4-Dibromo-5-methoxypyridine is a chemical compound with the molecular formula C6H5Br2NO . It is a powder in physical form . The IUPAC name for this compound is 3,4-dibromo-5-methoxypyridine .
Molecular Structure Analysis
The molecular structure of 3,4-Dibromo-5-methoxypyridine is represented by the InChI code: 1S/C6H5Br2NO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3 . The average mass of this compound is 188.022 Da .Physical And Chemical Properties Analysis
3,4-Dibromo-5-methoxypyridine is a powder with a molecular weight of 266.92 . The storage temperature for this compound is 4°C .Scientific Research Applications
Structure-Activity Relationship Studies
Research into 4-aminopyridine (4AP) derivatives, including methoxy-substituted compounds, has shown potential in therapy and imaging. For example, studies on novel 4AP derivatives have explored their ability to block voltage-gated potassium channels, indicating potential applications in medical imaging and as therapeutic agents (Rodríguez-Rangel et al., 2020).
Imino Macrocycles Stability
Research on imino macrocycles derived from 4-methoxypyridine-2,6-dicarbaldehyde highlights their remarkable stability in water, suggesting applications in macrocyclic chemistry and possibly as scaffolds for drug development (Saggiomo & Lüning, 2008).
Catalytic Polymerizations
Methoxypyridines have been used in catalytic polymerizations to synthesize polyesters and amphiphilic poly(amide-block-ester)s, showcasing their utility in polymer chemistry and materials science (Liu & Jia, 2004).
Synthesis of Gastric-Acid Inhibiting Compounds
The synthesis of 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds, demonstrates the importance of methoxypyridines in medicinal chemistry (Mittelbach et al., 1988).
Lycopodium Alkaloids Synthesis
Methoxypyridines have been utilized in the total synthesis of Lycopodium alkaloids, such as lycoposerramine R, highlighting their role in complex organic syntheses and natural product chemistry (Bisai & Sarpong, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions , which typically involve the formation of carbon-carbon bonds via a palladium catalyst .
Mode of Action
In the context of SM cross-coupling reactions, 3,4-Dibromo-5-methoxypyridine may act as an electrophile . The reaction involves oxidative addition, where palladium donates electrons to form a new Pd–C bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds , which could potentially lead to the synthesis of new organic compounds.
Action Environment
The action of 3,4-Dibromo-5-methoxypyridine can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the organoboron reagent used in the reaction also plays a crucial role .
properties
IUPAC Name |
3,4-dibromo-5-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKAIWLPBWUPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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